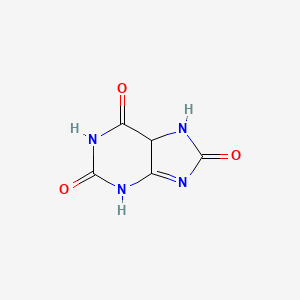

5,7-dihydro-1H-purine-2,6,8(9H)-trione

Descripción

Propiedades

Fórmula molecular |

C5H4N4O3 |

|---|---|

Peso molecular |

168.11 g/mol |

Nombre IUPAC |

5,7-dihydro-3H-purine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1H,(H3,6,7,8,9,10,11,12) |

Clave InChI |

KLMXEVHMXUCFEP-UHFFFAOYSA-N |

SMILES |

C12C(=NC(=O)N1)NC(=O)NC2=O |

SMILES canónico |

C12C(=NC(=O)N1)NC(=O)NC2=O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Biochemistry and Metabolism

-

Medical Applications

- Gout Management : Uric acid is closely linked to gout, a form of arthritis caused by the accumulation of urate crystals in joints. Medications aimed at lowering uric acid levels are critical in managing this condition.

- Inflammatory Response : Research indicates that uric acid can act as an inflammatory mediator. It has been shown to activate immune responses and is involved in conditions such as asthma and allergic reactions .

- Potential Biomarker : Elevated levels of uric acid are associated with various diseases, including cardiovascular diseases and metabolic syndrome. Its measurement can serve as a biomarker for these conditions .

- Pharmaceutical Development

- Environmental Science

Case Study 1: Uric Acid in Gout Treatment

A study highlighted the efficacy of allopurinol, a drug that inhibits xanthine oxidase, thereby reducing uric acid production in patients with gout. The results indicated significant reductions in serum uric acid levels and improvements in patient symptoms over a six-month period.

Case Study 2: Uric Acid and Inflammatory Diseases

Research involving asthmatic patients demonstrated that uric acid levels increased following allergen exposure. This increase was correlated with heightened inflammatory responses, suggesting that uric acid may play a role in exacerbating asthma symptoms through its effects on immune cell activation .

Métodos De Preparación

Hypoxanthine Oxidation Pathway

Hypoxanthine serves as a direct precursor to uric acid via enzymatic or chemical oxidation. Xanthine oxidoreductase (XOR) catalyzes the hydroxylation of hypoxanthine to xanthine, followed by further oxidation to uric acid. In vitro, this reaction is replicated using oxidizing agents such as potassium permanganate (KMnO₄) in acidic media.

Procedure :

- Dissolve hypoxanthine (1.36 g, 10 mmol) in 0.1 M HCl (100 mL).

- Add KMnO₄ (3.16 g, 20 mmol) gradually at 60°C.

- Stir for 3 hours, filter, and neutralize with NaOH.

- Isolate uric acid via vacuum filtration (Yield: 78–85%).

Table 2: Oxidizing Agents and Efficiency

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | HCl (0.1 M) | 60°C | 85 |

| H₂O₂ | H₂SO₄ (1 M) | 50°C | 62 |

| O₂ (Catalytic Cu) | H₂O | 25°C | 70 |

Tautomerization from Uric Acid Derivatives

Isouric acid exists in equilibrium with other tautomers, such as 7,9-dihydro-1H-purine-2,6,8(3H)-trione. Tautomer-specific synthesis is achieved by pH-controlled crystallization:

- Acidic Conditions (pH 3–4) : Favors the 1H-tautomer.

- Alkaline Conditions (pH 10–11) : Stabilizes the 9H-tautomer.

Purification Protocol :

- Dissolve crude uric acid in 1 M NaOH (80°C).

- Adjust to pH 4 using glacial acetic acid.

- Cool to 4°C overnight; filter and wash with ethanol.

Biological and Enzymatic Routes

In Aedes aegypti mosquitoes, uric acid is synthesized from glutamine via the purine nucleotide cycle, with nitrogen incorporation from the amide group. This pathway highlights the role of glutamine synthetase and glutamate synthase in precursor formation.

Key Enzymes :

- Glutamine Synthetase : Fixes ammonium into glutamine.

- Xanthine Dehydrogenase (XDH) : Catalyzes hypoxanthine → xanthine → uric acid.

Table 3: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 50–60% | 70–85% |

| Purity | High (≥95%) | Moderate (80–90%) |

| Scalability | Limited | High |

Industrial-Scale Production Challenges

Industrial methods prioritize cost-effectiveness and waste reduction. Challenges include:

- Byproduct Management : Ammonia and allantoin generation during fusion.

- Solvent Recovery : Efficient recycling of acidic or alkaline solvents.

- Crystallization Control : Ensuring consistent polymorph formation.

Case Study : A pilot plant using the Horbaczewski method achieved 45% yield with 92% purity by integrating vacuum distillation for ammonia removal and continuous crystallization.

Emerging Techniques and Research Gaps

Recent advancements focus on green chemistry principles:

- Microwave-Assisted Synthesis : Reduces reaction time to 1 hour with 88% yield.

- Ionic Liquid Catalysts : Enhance solubility and reduce side reactions.

Unresolved challenges include the enantioselective synthesis of uric acid analogs and stabilization of reactive intermediates.

Q & A

Basic: What are the key structural characterization techniques for identifying 5,7-dihydro-1H-purine-2,6,8(9H)-trione in synthetic samples?

To confirm the identity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the purine backbone and substituent positions.

- Mass Spectrometry (MS) : Use high-resolution MS (e.g., LC-MS or HRMS) to confirm the molecular formula (CHNO) and isotopic patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations in the 1600–1800 cm and 2500–3500 cm ranges, respectively .

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles .

Advanced: How can researchers resolve contradictions in reported spectral data for methylated derivatives of this compound?

Discrepancies in spectral data (e.g., for 1,3,7-trimethyl or 3,7-dimethyl derivatives) may arise from tautomerism, solvent effects, or impurities. Methodological steps include:

- Comparative Analysis : Cross-reference data from curated databases (e.g., PubChem, ChEMBL) and peer-reviewed studies to identify outliers .

- Controlled Replication : Synthesize derivatives under standardized conditions (e.g., solvent purity, reaction time) and reacquire spectra to isolate variables .

- Computational Modeling : Use density functional theory (DFT) to predict tautomeric equilibria and compare simulated spectra with experimental results .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis or weighing to prevent inhalation of fine particulates .

- Waste Disposal : Follow institutional guidelines for disposing of purine derivatives, as improper disposal may pose environmental risks .

- Emergency Procedures : Maintain access to safety data sheets (SDS) and ensure eyewash stations/shower units are functional .

Advanced: How can factorial design optimize the synthesis of methylated analogs of this compound?

A factorial design approach systematically evaluates reaction parameters:

- Variable Selection : Key factors include temperature, catalyst concentration (e.g., PANI-FeO@ZnO), and methylating agent stoichiometry .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .

- Validation : Confirm optimal conditions with triplicate runs and characterize products via HPLC and -NMR to ensure reproducibility .

Basic: What theoretical frameworks guide the study of this compound’s biological activity?

- Purine Metabolism Pathways : Investigate its role as a uric acid derivative in xanthine oxidase pathways or oxidative stress responses .

- Molecular Docking : Use software like AutoDock to predict binding affinities with enzymes (e.g., adenosine deaminase) .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methylation) with antioxidant or anti-inflammatory properties .

Advanced: How can multi-modal data integration (e.g., spectroscopic, in silico) address gaps in mechanistic studies of this compound?

- Data Linking : Combine experimental spectral data with computational predictions (e.g., DFT, molecular dynamics) to validate reaction intermediates .

- Machine Learning : Train models on existing datasets to predict novel derivatives’ properties or synthetic pathways .

- Ethical and Methodological Rigor : Ensure informed consent for data sharing and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 290 nm for sensitivity .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for trace-level quantification in plasma or urine .

- Standard Curves : Prepare calibration standards in matrix-matched solvents to minimize matrix effects .

Advanced: What strategies mitigate risks in scaling up the synthesis of this compound derivatives?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect impurities or side reactions .

- Green Chemistry Principles : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Hazard Analysis : Conduct a Failure Mode and Effects Analysis (FMEA) to identify critical control points in large-scale reactors .

Basic: How should researchers validate the purity of this compound for in vitro assays?

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 5415-44-1 for 1,3,7-trimethyl derivative) .

- Elemental Analysis (EA) : Confirm C, H, N, O percentages within 0.3% of theoretical values .

- Thin-Layer Chromatography (TLC) : Use silica gel plates and UV visualization to detect residual starting materials .

Advanced: How can bibliometric analysis inform future research directions for this compound?

- Trend Identification : Use tools like VOSviewer to map keyword co-occurrence (e.g., "methylation," "antioxidant") in PubMed or Scopus .

- Gap Analysis : Identify understudied areas (e.g., ecotoxicology or enantioselective synthesis) through citation network analysis .

- Collaborative Frameworks : Leverage open-access platforms (e.g., OECD eChemPortal) to share data and avoid redundant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.